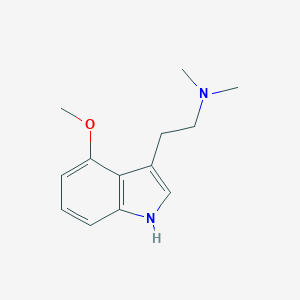

4-methoxy DMT

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-methoxy-1H-indol-3-yl)-N,N-dimethylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O/c1-15(2)8-7-10-9-14-11-5-4-6-12(16-3)13(10)11/h4-6,9,14H,7-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFYHBTWTJDAYGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC1=CNC2=C1C(=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20475892 | |

| Record name | N,N-Dimethyl-4-methoxytryptamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20475892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3965-97-7 | |

| Record name | N,N-Dimethyl-4-methoxytryptamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3965-97-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | O-Methylpsilocin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003965977 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Dimethyl-4-methoxytryptamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20475892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-METHYLPSILOCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X4NBI2F334 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The History and Discovery of 4-Methoxy-N,N-Dimethyltryptamine: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methoxy-N,N-dimethyltryptamine (4-MeO-DMT), a lesser-known psychedelic compound, is a structural analog of psilocin and a positional isomer of the more widely studied 5-MeO-DMT. First described in the scientific literature in the late 1960s, its unique pharmacological profile and potential psychoactive effects have made it a subject of interest within the scientific community. This technical guide provides a comprehensive overview of the history, synthesis, analytical characterization, and pharmacology of 4-MeO-DMT, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Introduction

4-Methoxy-N,N-dimethyltryptamine, also known as O-methylpsilocin (PSOM), is a tryptamine derivative with a methoxy group at the 4-position of the indole ring.[1] Its structural similarity to psilocin (4-HO-DMT), the active metabolite of psilocybin, suggests potential psychedelic properties.[1] While not as extensively studied as its 5-methoxy isomer, 4-MeO-DMT has been characterized to some extent in terms of its receptor binding profile and in vivo effects in animal models. This guide aims to consolidate the available scientific information on 4-MeO-DMT to serve as a valuable resource for researchers in the fields of pharmacology, neuroscience, and drug development.

History and Discovery

Synthesis and Analytical Characterization

The synthesis of 4-MeO-DMT typically follows established methods for the preparation of tryptamine derivatives, with the Speeter-Anthony tryptamine synthesis being a widely applicable route.[1][2][3] This method generally involves the reaction of a substituted indole with oxalyl chloride, followed by amidation and subsequent reduction.

Experimental Protocol: Speeter-Anthony Synthesis of 4-Methoxy-DMT

The following is a generalized protocol based on the Speeter-Anthony tryptamine synthesis, adapted for the preparation of 4-MeO-DMT.

Step 1: Formation of 4-Methoxyindole-3-glyoxylyl Chloride

-

To a solution of 4-methoxyindole in a suitable anhydrous solvent (e.g., diethyl ether or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon), an excess of oxalyl chloride is added dropwise with stirring.

-

The reaction mixture is typically stirred at room temperature or gently refluxed for several hours until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

-

The resulting indolylglyoxylyl chloride precipitates and can be isolated by filtration and washed with a cold, anhydrous solvent.

Step 2: Amidation with Dimethylamine

-

The crude 4-methoxyindole-3-glyoxylyl chloride is suspended in an anhydrous, non-protic solvent (e.g., tetrahydrofuran or dioxane).

-

An excess of a solution of dimethylamine in a suitable solvent is added dropwise to the suspension with cooling (e.g., in an ice bath) to control the exothermic reaction.

-

The reaction mixture is stirred for several hours at room temperature to ensure complete conversion to the corresponding N,N-dimethylglyoxylamide.

-

The product can be isolated by filtration to remove dimethylamine hydrochloride, followed by evaporation of the solvent.

Step 3: Reduction to 4-Methoxy-N,N-dimethyltryptamine

-

The crude N,N-dimethylglyoxylamide is dissolved in a suitable anhydrous solvent, such as tetrahydrofuran.

-

This solution is added dropwise to a stirred suspension of a reducing agent, typically lithium aluminum hydride (LiAlH₄), in the same solvent under an inert atmosphere.

-

The reaction mixture is then refluxed for several hours to effect the reduction of the amide and the adjacent ketone.

-

After cooling, the reaction is carefully quenched by the sequential addition of water and an aqueous base solution (e.g., sodium hydroxide).

-

The resulting solids are removed by filtration, and the organic layer is separated. The aqueous layer is extracted with an organic solvent, and the combined organic extracts are dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate) and concentrated under reduced pressure to yield crude 4-MeO-DMT.

-

The final product can be further purified by column chromatography or crystallization.

Workflow for the Speeter-Anthony Synthesis of 4-MeO-DMT

Caption: Generalized workflow for the Speeter-Anthony synthesis of 4-MeO-DMT.

Analytical Data

The structural confirmation and purity assessment of synthesized 4-MeO-DMT are crucial. Standard analytical techniques include Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of 4-MeO-DMT by identifying the chemical shifts and coupling constants of the protons and carbons in the molecule.

-

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition. Mass spectral data for 4-MeO-DMT is available in public databases such as mzCloud.[4]

Pharmacology

The pharmacological effects of 4-MeO-DMT are primarily mediated through its interaction with serotonin (5-HT) receptors.

Receptor Binding Affinity

Radioligand binding assays have been employed to determine the affinity of 4-MeO-DMT for various serotonin receptor subtypes. The binding affinity is typically expressed as the inhibition constant (Ki), which represents the concentration of the drug that displaces 50% of the radioligand from the receptor.

Table 1: Receptor Binding Affinities (Ki, nM) of 4-MeO-DMT [1]

| Receptor | Ki (nM) |

| 5-HT₁ₐ | 235 |

| 5-HT₂ₐ | 68 - 1,300 |

| 5-HT₂C | 340 |

In Vivo Pharmacology

Animal models are utilized to investigate the in vivo effects of 4-MeO-DMT. Drug discrimination and head-twitch response studies are common behavioral assays for assessing the subjective and physiological effects of psychedelic compounds.

Table 2: In Vivo Potency of 4-MeO-DMT in Rodent Models

| Assay | Training Drug | ED₅₀ (mg/kg) | Reference |

| Drug Discrimination | 5-MeO-DMT | ~3.5 | [5] |

| Drug Discrimination | DOM | ~3.53 | [6] |

ED₅₀ (Median Effective Dose) is the dose that produces 50% of the maximal response.

Experimental Protocols

4.3.1. Radioligand Binding Assay

This protocol provides a general framework for a competitive radioligand binding assay to determine the affinity of a test compound for a specific receptor.

-

Membrane Preparation: Cell membranes expressing the target receptor (e.g., 5-HT₂ₐ) are prepared from cultured cells or brain tissue by homogenization and centrifugation.

-

Assay Buffer: A suitable buffer (e.g., Tris-HCl) containing appropriate ions and protease inhibitors is used.

-

Incubation: The membrane preparation is incubated with a fixed concentration of a specific radioligand (e.g., [³H]ketanserin for 5-HT₂ₐ receptors) and varying concentrations of the unlabeled test compound (4-MeO-DMT).

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

4.3.2. Head-Twitch Response (HTR) in Mice

The head-twitch response is a rapid, side-to-side head movement in rodents that is a characteristic behavioral response to 5-HT₂ₐ receptor agonists and is used as a proxy for hallucinogenic potential.

-

Animals: Male mice (e.g., C57BL/6J strain) are commonly used.

-

Drug Administration: 4-MeO-DMT or a vehicle control is administered to the mice, typically via intraperitoneal (i.p.) injection.

-

Observation: The mice are placed in an observation chamber, and the number of head twitches is counted for a defined period (e.g., 30-60 minutes) by a trained observer or an automated system.

-

Data Analysis: The dose-response relationship for the induction of head twitches is determined.

4.3.3. Drug Discrimination in Rats

Drug discrimination is a behavioral paradigm used to assess the subjective effects of a drug by training animals to distinguish between the effects of a known drug and a vehicle.

-

Training: Rats are trained to press one of two levers in an operant chamber to receive a reward (e.g., a food pellet). They are trained to associate the administration of a specific drug (e.g., DOM or 5-MeO-DMT) with pressing one lever and the administration of a vehicle with pressing the other lever.

-

Testing: Once the rats have learned to reliably discriminate between the drug and vehicle, they are administered various doses of the test compound (4-MeO-DMT).

-

Data Collection: The lever on which the rat predominantly responds is recorded.

-

Data Analysis: The percentage of responses on the drug-appropriate lever is calculated for each dose of the test compound. The ED₅₀ value, the dose at which the rats respond on the drug-appropriate lever 50% of the time, is determined.

Signaling Pathways

The psychoactive effects of tryptamines like 4-MeO-DMT are primarily mediated by the activation of the serotonin 2A (5-HT₂ₐ) receptor, a G protein-coupled receptor (GPCR).[7] Activation of the 5-HT₂ₐ receptor can initiate multiple intracellular signaling cascades.

Gq/11-Mediated Pathway

The canonical signaling pathway for the 5-HT₂ₐ receptor involves its coupling to the Gq/11 family of G proteins.[7]

-

Activation: Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of Gq/11.

-

PLC Activation: The activated Gαq subunit stimulates phospholipase C (PLC).

-

Second Messengers: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).

-

Downstream Effects: IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). DAG, along with Ca²⁺, activates protein kinase C (PKC). These events trigger a cascade of downstream cellular responses.

5-HT₂ₐ Receptor Gq Signaling Pathway

Caption: Canonical Gq-mediated signaling pathway of the 5-HT₂ₐ receptor.

β-Arrestin-Mediated Pathway

In addition to G protein-dependent signaling, 5-HT₂ₐ receptors can also signal through β-arrestin pathways.

-

Receptor Phosphorylation: Agonist binding can lead to the phosphorylation of the intracellular domains of the receptor by G protein-coupled receptor kinases (GRKs).

-

β-Arrestin Recruitment: Phosphorylated receptors recruit β-arrestins.

-

Downstream Signaling: β-arrestin binding can lead to receptor desensitization and internalization, as well as initiate G protein-independent signaling cascades, such as the activation of mitogen-activated protein kinases (MAPKs).

The specific signaling bias of 4-MeO-DMT, whether it preferentially activates the Gq pathway, the β-arrestin pathway, or both, has not yet been fully elucidated and represents an important area for future research.

5-HT₂ₐ Receptor β-Arrestin Signaling Pathway

Caption: β-Arrestin-mediated signaling pathway of the 5-HT₂ₐ receptor.

Conclusion

4-Methoxy-N,N-dimethyltryptamine is a fascinating tryptamine derivative with a distinct pharmacological profile. While its history is not as well-documented as other psychedelics, scientific investigation has provided valuable insights into its receptor interactions and in vivo effects. This technical guide has summarized the current knowledge on 4-MeO-DMT, including its synthesis, analytical characterization, and pharmacology. The provided experimental protocols and signaling pathway diagrams offer a foundation for further research into this compound. Future studies are warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties, as well as its potential therapeutic applications.

References

- 1. Analytical chemistry of synthetic routes to psychoactive tryptamines Part II. Characterisation of the Speeter and Anthony synthetic route to N,N-dialkylated tryptamines using GC-EI-ITMS, ESI-TQ-MS-MS and NMR - Analyst (RSC Publishing) [pubs.rsc.org]

- 2. The Speeter-Anthony Tryptamine Synthesis - [www.rhodium.ws] [chemistry.mdma.ch]

- 3. Analytical chemistry of synthetic routes to psychoactive tryptamines. Part II. Characterisation of the Speeter and Anthony synthetic route to N,N-dialkylated tryptamines using GC-EI-ITMS, ESI-TQ-MS-MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mzCloud – 4 Methoxy DMT [mzcloud.org]

- 5. researchgate.net [researchgate.net]

- 6. 4-MeO-DMT - Wikipedia [en.wikipedia.org]

- 7. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

The Chemical Architecture and Pharmacological Profile of 4-Methoxy-N,N-dimethyltryptamine (4-MeO-DMT)

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

4-Methoxy-N,N-dimethyltryptamine (4-MeO-DMT) is a lesser-known psychedelic compound belonging to the tryptamine class. As a structural analog of the endogenous neurotransmitter serotonin, it primarily exerts its effects through interaction with serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and pharmacological characteristics of 4-MeO-DMT. Detailed experimental protocols for its synthesis and analysis are presented, alongside visualizations of its key signaling pathways to facilitate a deeper understanding of its mechanism of action at the molecular level. This document is intended to serve as a foundational resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Structure and Identification

4-MeO-DMT, also known as O-methylpsilocin, is chemically designated as 2-(4-methoxy-1H-indol-3-yl)-N,N-dimethylethanamine[1]. Its core structure consists of an indole ring substituted with a methoxy group at the 4-position and an ethylamine side chain with two methyl groups on the terminal amine at the 3-position.

| Identifier | Value |

| IUPAC Name | 2-(4-methoxy-1H-indol-3-yl)-N,N-dimethylethanamine[1] |

| Synonyms | 4-methoxy-N,N-dimethyltryptamine, 4-MeO-DMT, O-methylpsilocin |

| CAS Number | 3965-97-7[1] |

| Molecular Formula | C₁₃H₁₈N₂O[1] |

| Molecular Weight | 218.30 g/mol [1] |

| SMILES | CN(C)CCC1=CNC2=CC=CC(OC)=C21[1] |

| InChI | InChI=1S/C13H18N2O/c1-15(2)8-7-10-9-14-11-5-4-6-12(16-3)13(10)11/h4-6,9,14H,7-8H2,1-3H3[1] |

Physicochemical Properties

4-MeO-DMT is typically supplied as a crystalline solid.[2] While a specific melting point is not consistently reported in the literature, its isomer, 5-MeO-DMT, has a reported melting point of 69-70 °C, which may serve as a rough estimate. The boiling point of 4-MeO-DMT is also not well-documented, but related tryptamines have high boiling points, often requiring vacuum distillation.

| Property | Value |

| Physical State | Crystalline solid[2] |

| Solubility | Soluble in DMF (30 mg/ml), DMSO (30 mg/ml), and Ethanol (30 mg/ml). Sparingly soluble in Ethanol:PBS (pH 7.2) (1:1) at 0.5 mg/ml.[2] |

| UV Absorbance (λmax) | 222, 268, 292 nm[3] |

Synthesis of 4-Methoxy-DMT

A common and versatile method for the synthesis of 4-MeO-DMT is the Speeter-Anthony tryptamine synthesis.[2] This multi-step process begins with the acylation of a substituted indole, in this case, 4-methoxyindole.

Experimental Protocol: Speeter-Anthony Synthesis of 4-Methoxy-DMT

Step 1: Formation of 4-Methoxy-3-indoleglyoxylyl Chloride

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-methoxyindole in a suitable anhydrous solvent such as diethyl ether or tetrahydrofuran (THF).

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add a solution of oxalyl chloride in the same anhydrous solvent to the cooled indole solution with continuous stirring. The molar ratio of oxalyl chloride to 4-methoxyindole should be approximately 1.1:1.

-

After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1-2 hours.

-

The product, 4-methoxy-3-indoleglyoxylyl chloride, will precipitate as a solid. Collect the solid by vacuum filtration and wash with cold, anhydrous solvent.

Step 2: Amidation with Dimethylamine

-

Suspend the freshly prepared 4-methoxy-3-indoleglyoxylyl chloride in an anhydrous solvent like dichloromethane (DCM) or THF in a separate reaction vessel.

-

Cool the suspension in an ice bath.

-

Bubble anhydrous dimethylamine gas through the suspension or add a solution of dimethylamine in THF slowly with vigorous stirring. An excess of dimethylamine (at least 2 equivalents) should be used to neutralize the HCl byproduct.

-

After the addition, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude N,N-dimethyl-2-(4-methoxy-1H-indol-3-yl)-2-oxoacetamide.

Step 3: Reduction to 4-Methoxy-DMT

-

In a dry, inert atmosphere, prepare a suspension of a reducing agent, such as lithium aluminum hydride (LAH), in anhydrous THF. A molar excess of LAH (e.g., 2-3 equivalents) relative to the amide is required.

-

Slowly add a solution of the crude amide from Step 2 in anhydrous THF to the LAH suspension with stirring. This reaction is highly exothermic and should be performed with caution, maintaining a gentle reflux.

-

After the addition is complete, heat the reaction mixture to reflux for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture in an ice bath and carefully quench the excess LAH by the sequential dropwise addition of water, followed by a 15% sodium hydroxide solution, and then more water (Fieser workup).

-

Filter the resulting aluminum salts and wash the filter cake with THF or ethyl acetate.

-

Combine the organic filtrates, dry over an anhydrous salt, and evaporate the solvent to yield crude 4-MeO-DMT.

-

The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Pharmacological Properties

The pharmacological effects of 4-MeO-DMT are primarily mediated through its interaction with serotonin (5-HT) receptors in the central nervous system. It acts as a serotonin receptor modulator, with notable affinity for several subtypes.[1]

Receptor Binding Affinity

4-MeO-DMT has demonstrated high affinity for several serotonin receptors. The reported inhibition constants (Ki) indicate its relative binding strength to these receptors.

| Receptor Subtype | Ki (nM) |

| 5-HT1A | 235[1] |

| 5-HT2A | 68–1,300[1] |

| 5-HT2C | 340[1] |

Compared to its positional isomer 5-MeO-DMT, 4-MeO-DMT exhibits similar affinity for the 5-HT2A receptor but a significantly lower affinity (21-fold less) for the 5-HT1A receptor.[1]

Mechanism of Action and Signaling Pathways

As an agonist at 5-HT1A and 5-HT2A receptors, 4-MeO-DMT initiates distinct downstream signaling cascades.

-

5-HT1A Receptor (Gi/o-coupled): Activation of the 5-HT1A receptor, a Gi/o-coupled receptor, leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This cascade also involves the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to hyperpolarization of the neuron and a reduction in neuronal firing.

-

5-HT2A Receptor (Gq/11-coupled): The psychedelic effects of tryptamines are primarily attributed to their agonism at the 5-HT2A receptor. This Gq/11-coupled receptor activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ stimulates the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). These signaling events lead to a cascade of downstream effects, including the modulation of gene expression and neuronal excitability.

Metabolism

While specific metabolic studies on 4-MeO-DMT are limited, it is presumed to follow the metabolic pathways of other N,N-dimethylated tryptamines. The primary route of metabolism is likely oxidative deamination by monoamine oxidase A (MAO-A), leading to the formation of the corresponding indole-3-acetic acid derivative. Additionally, O-demethylation by cytochrome P450 enzymes, such as CYP2D6, may occur, potentially yielding the active metabolite psilocin (4-HO-DMT).

In Vivo Effects

In animal studies, 4-MeO-DMT has been shown to produce effects indicative of serotonergic activity. In rodent drug discrimination tests, it fully substitutes for the psychedelic drug DOM, with an ED₅₀ of approximately 3.53 mg/kg, suggesting similar subjective effects.[1] It also substitutes for 5-MeO-DMT in these tests, with an ED₅₀ of 3.47 μmol/kg, although it is about 2.7-fold less potent.[1]

Analytical Methodologies

The characterization and quantification of 4-MeO-DMT in various matrices require robust analytical techniques. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are commonly employed for this purpose.

Experimental Protocol: GC-MS Analysis of 4-MeO-DMT

-

Sample Preparation: For analysis of the pure compound, dissolve a small amount in a suitable organic solvent such as methanol or ethyl acetate. For biological matrices, a liquid-liquid or solid-phase extraction is necessary to isolate the analyte.

-

GC Conditions:

-

Column: A non-polar or semi-polar capillary column, such as a 5% phenyl methyl siloxane (e.g., HP-5MS), is suitable.

-

Injector Temperature: 250-280 °C.

-

Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp up to a final temperature of 280-300 °C at a rate of 10-20 °C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 500.

-

Identification: Compare the obtained mass spectrum and retention time with a certified reference standard of 4-MeO-DMT.

-

Experimental Protocol: HPLC Analysis of 4-MeO-DMT

-

Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.

-

HPLC Conditions:

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate or acetate) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: Typically 0.5-1.0 mL/min.

-

Detection: UV detection at one of its absorbance maxima (e.g., 222, 268, or 292 nm) or mass spectrometry (LC-MS) for higher sensitivity and selectivity.

-

Conclusion

4-Methoxy-DMT is a fascinating tryptamine derivative with a distinct pharmacological profile centered on its interactions with serotonin receptors. This guide has provided a detailed overview of its chemical structure, properties, synthesis, and pharmacology, along with practical experimental protocols. The presented information and visualizations aim to equip researchers and drug development professionals with the necessary knowledge to further investigate the potential of this and related compounds. As with any psychoactive substance, further research is warranted to fully elucidate its therapeutic potential and safety profile.

References

"synthesis pathways for 4-methoxy-N,N-dimethyltryptamine"

An In-depth Technical Guide to the Synthesis of 4-methoxy-N,N-dimethyltryptamine

This technical guide provides a comprehensive overview of the primary synthesis pathways for 4-methoxy-N,N-dimethyltryptamine (4-MeO-DMT), a compound of interest to researchers in neurochemistry and pharmacology. This document is intended for an audience of researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic routes.

Overview of Synthetic Strategies

4-methoxy-N,N-dimethyltryptamine, also known as O-methylpsilocin, is a tryptamine derivative with a methoxy group at the 4-position of the indole ring.[1][2] Its synthesis can be achieved through several established methods for tryptamine synthesis. The most common and versatile routes include the Speeter-Anthony tryptamine synthesis and adaptations of the Fischer indole synthesis.[1][3] Alternative pathways may utilize indole-3-acetic acid derivatives or involve the N,N-dimethylation of 4-methoxytryptamine.[1]

Key Synthesis Pathways

Speeter-Anthony Tryptamine Synthesis

The Speeter-Anthony synthesis is a widely cited and robust method for preparing N,N-disubstituted tryptamines.[1][4] This pathway begins with a substituted indole, in this case, 4-methoxyindole. The indole is first reacted with oxalyl chloride to form an indol-3-ylglyoxylyl chloride intermediate. This highly reactive intermediate is then treated with dimethylamine to yield the corresponding amide. The final step involves the reduction of the amide, typically using a strong reducing agent like lithium aluminum hydride (LiAlH₄), to produce the target 4-methoxy-N,N-dimethyltryptamine.[1]

Caption: Speeter-Anthony synthesis of 4-MeO-DMT.

Synthesis from Indole-3-Acetic Acid

Another adaptable method for synthesizing 4-MeO-DMT starts with 4-methoxy-indole-3-acetic acid.[1] In this approach, the carboxylic acid is first converted to a more reactive acid chloride. This intermediate is then reacted with dimethylamine to form the corresponding amide. Subsequent reduction of this amide with a suitable reducing agent yields the final tryptamine product.[1] A patent document describes a similar process for producing N,N-dimethyltryptamine where indole-3-acetic acid is coupled with dimethylamine using EDC and HOBt, followed by reduction.[5]

References

- 1. 4-methoxy DMT | 3965-97-7 | Benchchem [benchchem.com]

- 2. 4-MeO-DMT - Wikipedia [en.wikipedia.org]

- 3. Continuous flow synthesis of N,N-dimethyltryptamine (DMT) analogues with therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. US20210395201A1 - Synthesis of n,n-dimethyltryptamine-type compounds, methods, and uses - Google Patents [patents.google.com]

In-Depth Technical Guide: Pharmacological Profile of 4-Methoxy-DMT

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-methoxy-N,N-dimethyltryptamine (4-MeO-DMT) is a lesser-known psychedelic compound belonging to the tryptamine class. As a structural analog of psilocin (4-HO-DMT), the primary psychoactive metabolite of psilocybin, and a positional isomer of the potent psychedelic 5-MeO-DMT, its pharmacological profile is of significant interest to the scientific community. This technical guide provides a comprehensive overview of the current understanding of 4-MeO-DMT's pharmacology, focusing on its receptor binding affinity, functional activity, metabolic pathways, and in vivo effects. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the study and development of psychedelic compounds for therapeutic applications.

Receptor Binding Affinity

The primary mechanism of action of classic psychedelic compounds involves interaction with serotonin (5-HT) receptors, particularly the 5-HT2A receptor. 4-MeO-DMT has been shown to bind to several serotonin receptor subtypes. The available data on its binding affinities (Ki) are summarized in the table below.

| Receptor | Ki (nM) |

| 5-HT1A | 235[1] |

| 5-HT2A | 68 - 1,300[1] |

| 5-HT2C | 340[1] |

Table 1: Receptor Binding Affinities of 4-Methoxy-DMT. This table summarizes the in vitro binding affinities (Ki) of 4-methoxy-DMT for various serotonin receptors. Lower Ki values indicate higher binding affinity.

Compared to its structural isomer, 5-MeO-DMT, 4-MeO-DMT exhibits a similar affinity for the 5-HT2A receptor but a significantly lower affinity (approximately 21-fold less) for the 5-HT1A receptor[1].

Experimental Protocol: Radioligand Binding Assay

While specific experimental details for the binding of 4-MeO-DMT are not extensively published, a general protocol for a competitive radioligand binding assay is as follows:

-

Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., from transfected cell lines or specific brain regions) are prepared by homogenization and centrifugation.

-

Incubation: The prepared membranes are incubated with a specific radioligand (e.g., [3H]ketanserin for 5-HT2A receptors) and varying concentrations of the unlabeled competitor drug (4-MeO-DMT).

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters, representing the amount of bound radioligand, is measured using liquid scintillation counting.

-

Data Analysis: The concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Activity

Currently, there is a lack of publicly available quantitative data (e.g., EC50, Emax) on the functional activity of 4-MeO-DMT at serotonin receptors. Functional assays are crucial to determine whether the compound acts as an agonist, antagonist, or inverse agonist at these receptors and to quantify its potency and efficacy.

Hypothesized Signaling Pathway

Based on its structural similarity to other psychedelic tryptamines that are 5-HT2A receptor agonists, it is hypothesized that 4-MeO-DMT activates the Gq/G11 signaling pathway upon binding to the 5-HT2A receptor. This would lead to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 would then stimulate the release of intracellular calcium (Ca2+), and DAG would activate protein kinase C (PKC).

Metabolism and Pharmacokinetics

There is a notable absence of specific experimental data on the metabolism and pharmacokinetic profile of 4-MeO-DMT. However, based on the metabolic pathways of structurally similar tryptamines like DMT and 5-MeO-DMT, a putative metabolic scheme can be proposed. The primary routes of metabolism for these compounds are oxidative deamination by monoamine oxidase (MAO), particularly MAO-A, and O-demethylation by cytochrome P450 enzymes, with CYP2D6 being a key enzyme[2][3].

Proposed Metabolic Pathways

-

O-demethylation: It is plausible that 4-MeO-DMT undergoes O-demethylation, catalyzed by CYP2D6, to form its active metabolite, psilocin (4-HO-DMT).

-

Oxidative Deamination: The ethylamine side chain of 4-MeO-DMT is likely susceptible to oxidative deamination by MAO-A, leading to the formation of an unstable aldehyde intermediate, which is then further oxidized to 4-methoxy-indole-3-acetic acid (4-MeO-IAA).

Further in vitro studies using human liver microsomes and recombinant CYP and MAO enzymes are necessary to confirm these proposed pathways and to identify the specific enzymes involved.

In Vivo Pharmacology

Animal studies provide valuable insights into the potential psychoactive effects of novel compounds. In rodent drug discrimination studies, 4-MeO-DMT has been shown to fully substitute for the psychedelic drug DOM (2,5-dimethoxy-4-methylamphetamine), indicating that it produces similar subjective effects[1]. The median effective dose (ED50) for this substitution was approximately 3.53 mg/kg[1]. Furthermore, 4-MeO-DMT also substituted for 5-MeO-DMT, with an ED50 of 3.47 µmol/kg, and was found to be about 2.7 to 3-fold less potent than 5-MeO-DMT in these studies[1]. These findings suggest that 4-MeO-DMT possesses psychedelic-like properties in animals.

Synthesis

-

Starting Material: 4-methoxyindole.

-

Reaction with Oxalyl Chloride: To form the 3-indolylglyoxylyl chloride.

-

Amination: Reaction with dimethylamine to yield the corresponding amide.

-

Reduction: Reduction of the amide and the glyoxylyl carbonyl groups, typically using a strong reducing agent like lithium aluminum hydride (LiAlH4), to afford the final product, 4-methoxy-N,N-dimethyltryptamine.

Conclusion and Future Directions

The current pharmacological data on 4-methoxy-DMT, while limited, suggests that it is a serotonergic psychedelic with a profile that differs from its well-characterized isomer, 5-MeO-DMT, particularly in its reduced affinity for the 5-HT1A receptor. The lack of comprehensive data on its functional activity, metabolism, and pharmacokinetics highlights critical areas for future research. A thorough characterization of these properties is essential for a complete understanding of its pharmacological profile and for any potential consideration of its therapeutic applications. Further studies are warranted to elucidate the detailed mechanism of action and the full pharmacological spectrum of this intriguing tryptamine derivative.

References

In Vitro Characterization of 4-Methoxy-N,N-dimethyltryptamine (4-MeO-DMT): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxy-N,N-dimethyltryptamine (4-MeO-DMT), also known as O-methylpsilocin, is a lesser-known psychedelic compound belonging to the tryptamine class. As a structural analog of the more extensively studied psilocin (4-HO-DMT), it holds significant interest for researchers investigating the structure-activity relationships of serotonergic hallucinogens. This technical guide provides a comprehensive overview of the in vitro characterization of 4-MeO-DMT, focusing on its receptor binding profile and inferred functional activity based on available data for related compounds. The information is presented to facilitate further research and drug development efforts in the field of neuropsychopharmacology.

Data Presentation

Receptor Binding Affinity of 4-MeO-DMT

The primary mechanism of action for most psychedelic tryptamines is their interaction with serotonin (5-hydroxytryptamine, 5-HT) receptors. Radioligand binding assays have been employed to determine the affinity of 4-MeO-DMT for various serotonin receptor subtypes. The available quantitative data is summarized in the table below.

| Receptor Subtype | Radioligand | Test System | Kᵢ (nM) | Reference |

| 5-HT₁ₐ | [³H]8-OH-DPAT | Rat brain homogenate | 235 | [1] |

| 5-HT₂ₐ | [³H]Ketanserin | Rat brain homogenate | 68 - 1300 | [1] |

| 5-HT₂C | [³H]Mesulergine | Rat brain homogenate | 340 | [1] |

Kᵢ represents the inhibition constant, a measure of the affinity of a ligand for a receptor. A lower Kᵢ value indicates a higher binding affinity.

Comparative Functional Activity of 4-Substituted Tryptamines

| Compound | Receptor Subtype | Assay Type | EC₅₀ (nM) | Eₘₐₓ (% of 5-HT) | Reference |

| Psilocin (4-HO-DMT) | h5-HT₂ₐ | Calcium Flux | 13.6 | 100 | [2] |

| 4-AcO-DMT | h5-HT₂ₐ | Calcium Flux | 148 | 79.2 | [2] |

| 4-HO-DET | h5-HT₂ₐ | Calcium Flux | 18.3 | 98.7 | [2] |

| 4-HO-DPT | h5-HT₂ₐ | Calcium Flux | 28.5 | 99.8 | [2] |

| 4-HO-DIPT | h5-HT₂ₐ | Calcium Flux | 88.4 | 93.8 | [2] |

h5-HT₂ₐ refers to the human 5-HT₂ₐ receptor. EC₅₀ is the half-maximal effective concentration, and Eₘₐₓ is the maximum response.

Experimental Protocols

Detailed experimental protocols for the in vitro characterization of novel compounds are crucial for reproducibility and comparison of results. Below are representative methodologies for key experiments.

Radioligand Binding Assay (General Protocol)

This protocol describes a typical competition binding assay to determine the affinity (Kᵢ) of a test compound for a specific receptor.

1. Materials:

-

Membrane Preparation: Cell membranes expressing the target receptor (e.g., from transfected cell lines or brain tissue homogenates).

-

Radioligand: A radioactively labeled ligand with known high affinity and specificity for the target receptor (e.g., [³H]Ketanserin for 5-HT₂ₐ receptors).

-

Test Compound: 4-MeO-DMT.

-

Non-specific Ligand: A high concentration of an unlabeled ligand to determine non-specific binding.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1% BSA, pH 7.4.

-

Scintillation Cocktail.

-

Glass Fiber Filters.

-

96-well plates.

2. Procedure:

-

Prepare serial dilutions of the test compound (4-MeO-DMT).

-

In a 96-well plate, add the assay buffer, membrane preparation, and either the test compound, buffer (for total binding), or the non-specific ligand.

-

Initiate the binding reaction by adding the radioligand at a concentration close to its K₋ value.

-

Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

-

Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

3. Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋), where [L] is the concentration of the radioligand and K₋ is its dissociation constant.

Calcium Flux Assay (General Protocol)

This protocol outlines a method to measure the functional activity of a compound at Gq-coupled receptors, such as the 5-HT₂ₐ and 5-HT₂C receptors, by measuring changes in intracellular calcium concentration.

1. Materials:

-

Cell Line: A cell line stably expressing the target receptor (e.g., HEK293 or CHO cells expressing the human 5-HT₂ₐ receptor).

-

Calcium-sensitive fluorescent dye: e.g., Fluo-4 AM or Fura-2 AM.

-

Assay Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

Test Compound: 4-MeO-DMT.

-

Reference Agonist: e.g., Serotonin (5-HT).

-

96- or 384-well black, clear-bottom plates.

2. Procedure:

-

Seed the cells in the microplates and allow them to adhere and grow to a confluent monolayer.

-

Load the cells with the calcium-sensitive fluorescent dye by incubating them in a solution containing the dye for a specific time (e.g., 1 hour) at 37°C.

-

Wash the cells with the assay buffer to remove any extracellular dye.

-

Prepare serial dilutions of the test compound (4-MeO-DMT) and the reference agonist (5-HT).

-

Use a fluorescent plate reader equipped with an injector to add the compounds to the wells while simultaneously measuring the fluorescence intensity over time.

-

Record a baseline fluorescence reading before adding the compound.

-

Inject the test compound or reference agonist and continue to record the fluorescence for a set period to capture the peak response.

3. Data Analysis:

-

The change in fluorescence intensity is proportional to the change in intracellular calcium concentration.

-

Plot the peak fluorescence response against the logarithm of the compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (concentration that produces 50% of the maximal response) and Eₘₐₓ (maximal response) values.

-

Normalize the Eₘₐₓ of the test compound to the Eₘₐₓ of the reference agonist (5-HT) to determine the relative efficacy.

Mandatory Visualization

Signaling Pathways

The interaction of 4-MeO-DMT with serotonin receptors is expected to initiate intracellular signaling cascades. Based on its binding affinity, the following pathways are of primary interest.

Caption: Presumed signaling pathways of 4-MeO-DMT at 5-HT₁ₐ and 5-HT₂ₐ/₂C receptors.

Experimental Workflow

The in vitro characterization of a novel compound like 4-MeO-DMT follows a logical progression of experiments to determine its pharmacological profile.

Caption: A typical experimental workflow for the in vitro characterization of a novel compound.

Conclusion

The in vitro characterization of 4-MeO-DMT reveals it to be a ligand for several key serotonin receptors, including 5-HT₁ₐ, 5-HT₂ₐ, and 5-HT₂C. While its binding affinities have been quantified, its functional activity at these receptors requires further investigation. Based on the data from structurally related 4-substituted tryptamines, it is plausible that 4-MeO-DMT acts as an agonist at these receptors, likely modulating the Gᵢ/ₒ and Gₐ/₁₁ signaling pathways. The experimental protocols and workflows provided in this guide offer a framework for future studies aimed at elucidating the complete in vitro pharmacological profile of this intriguing psychedelic compound. Such research is essential for understanding its potential therapeutic applications and for the rational design of novel serotonergic agents.

References

Preliminary In Vivo Effects of 4-Methoxy-DMT: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-methoxy-N,N-dimethyltryptamine (4-MeO-DMT), also known as O-methylpsilocin, is a lesser-known tryptamine derivative and a structural isomer of the potent psychedelic 5-MeO-DMT.[1] As the O-methylated analog of psilocin (4-HO-DMT), it belongs to the 4-hydroxytryptamine family and is classified as a serotonin receptor modulator.[1] While its presence has been noted in recreational drug markets, comprehensive scientific investigation into its in vivo effects remains limited. This technical guide synthesizes the available preliminary data from preclinical animal studies to provide a foundational understanding of its pharmacology, behavioral effects, and potential mechanisms of action. To date, there are no known studies of 4-MeO-DMT in humans.[1]

Pharmacological Profile: Receptor Binding Affinities

The primary molecular targets of 4-MeO-DMT are serotonin (5-HT) receptors. In vitro binding assays have quantified its affinity for several key subtypes implicated in psychedelic effects.

| Receptor Subtype | Binding Affinity (Ki, nM) | Comparative Affinity vs. 5-MeO-DMT |

| 5-HT1A | 235 | 21-fold lower affinity than 5-MeO-DMT[1] |

| 5-HT2A | 68 - 1,300 | Similar affinity to 5-MeO-DMT[1] |

| 5-HT2C | 340 | Data for 5-MeO-DMT not specified in provided results |

Data sourced from radioligand binding assays.[1]

In Vivo Behavioral Effects in Animal Models

Behavioral pharmacology studies in rodents and monkeys have provided the sole source of in vivo data for 4-MeO-DMT. These studies primarily utilize drug discrimination paradigms, a standard method for assessing the subjective effects of psychoactive compounds in animals.

In these tests, animals are trained to recognize the subjective state induced by a specific drug and differentiate it from a saline injection. The ability of a novel compound to "substitute" for the training drug indicates a similar subjective effect. 4-MeO-DMT has been shown to fully substitute for the known serotonergic hallucinogens DOM (2,5-Dimethoxy-4-methylamphetamine) and 5-MeO-DMT in rodents.[1]

| Parameter | DOM Substitution | 5-MeO-DMT Substitution |

| Animal Model | Rodents | Rodents |

| ED50 | ~3.53 mg/kg | 3.47 µmol/kg |

| Relative Potency | ~3-fold lower than 5-MeO-DMT[1] | ~2.7-fold lower than 5-MeO-DMT[1] |

ED50 (Median Effective Dose) is the dose at which 50% of the maximum effect is observed.[1]

Furthermore, studies in monkeys have demonstrated that 4-MeO-DMT can disrupt object size discrimination performance, suggesting potential psychedelic-like perceptual alterations.[1]

Experimental Protocols

Drug Discrimination Study in Rodents

This protocol outlines a typical methodology for a drug discrimination experiment to assess the subjective effects of 4-MeO-DMT.

1. Subjects:

-

Species: Male Sprague-Dawley rats.

-

Housing: Housed individually in a temperature- and humidity-controlled vivarium with a 12-hour light/dark cycle. Food and water are available ad libitum, except during experimental sessions where food may be restricted to increase motivation.

2. Apparatus:

-

Standard two-lever operant conditioning chambers.

-

Each chamber is equipped with a food pellet dispenser.

-

The apparatus is controlled and data is recorded by a computer running specialized software.

3. Procedure:

-

Training Phase:

-

Animals are trained to press one lever after receiving an injection of a known psychedelic drug (e.g., 5-MeO-DMT, the "training drug") and the other lever after receiving a saline injection.

-

Correct lever presses are reinforced with a food pellet.

-

Training sessions occur daily until a high level of accuracy (e.g., >80% correct responses) is consistently achieved.

-

-

Substitution Test Phase:

-

Once trained, various doses of the test compound (4-MeO-DMT) are administered instead of the training drug or saline.

-

The percentage of responses on the drug-appropriate lever is measured for each dose of 4-MeO-DMT.

-

Full substitution is considered to have occurred if the animals predominantly press the lever associated with the training drug.

-

4. Data Analysis:

-

The data are used to generate a dose-response curve.

-

The ED50 value is calculated from this curve, representing the dose at which 4-MeO-DMT produces 50% of the responses on the drug-appropriate lever.

Proposed Signaling Pathway and Experimental Workflow

The psychedelic effects of tryptamines are primarily mediated by the activation of the serotonin 5-HT2A receptor, a G-protein coupled receptor (GPCR).

Caption: Proposed 5-HT2A receptor signaling cascade for 4-MeO-DMT.

Caption: Experimental workflow for a drug discrimination study.

Discussion and Future Directions

The preliminary in vivo data on 4-MeO-DMT suggest it functions as a classic serotonergic psychedelic, sharing subjective effects with compounds like 5-MeO-DMT and DOM. Its potency appears to be moderately lower than that of its isomer, 5-MeO-DMT.[1] The difference in affinity for the 5-HT1A receptor between 4-MeO-DMT and 5-MeO-DMT is notable and may contribute to subtle differences in their overall in vivo profiles, as the 5-HT1A receptor is known to modulate the effects of psychedelics.[1][2]

A significant gap in the current understanding of 4-MeO-DMT is the complete lack of pharmacokinetic data. The lipophilicity of psilocin is not significantly enhanced by O-methylation, which might affect its ability to cross the blood-brain barrier and could explain its lower potency compared to 5-MeO-DMT.[1] Future research should prioritize:

-

Pharmacokinetic Studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of 4-MeO-DMT is crucial. This would involve identifying its major metabolites and determining its half-life in vivo.

-

Expanded Behavioral Analysis: Investigating its effects in other behavioral paradigms, such as tests for anxiolytic or antidepressant potential, would provide a more comprehensive profile. The head-twitch response in rodents, a behavioral proxy for 5-HT2A receptor activation, would also be a valuable measure.[3]

-

In-depth Mechanistic Studies: Elucidating the precise downstream signaling pathways activated by 4-MeO-DMT at the 5-HT2A and other serotonin receptors will clarify its mechanism of action.

Conclusion

4-Methoxy-DMT is a pharmacologically active tryptamine that demonstrates classic psychedelic-like effects in preclinical animal models. Its primary mechanism of action is likely agonism at serotonin receptors, particularly the 5-HT2A subtype. While current data provide a foundational glimpse into its in vivo activity, the compound remains understudied. Rigorous investigation into its pharmacokinetics and a broader characterization of its behavioral and molecular effects are necessary to fully understand its pharmacological profile and potential.

References

Navigating the Regulatory Landscape for 4-Methoxy-DMT: A Technical Guide for Researchers

An In-depth Examination of the Legal Status, Pharmacological Profile, and Experimental Protocols for 4-methoxy-N,N-dimethyltryptamine (4-MeO-DMT) for Scientific Research.

This technical guide provides a comprehensive overview of the legal framework surrounding 4-methoxy-DMT for research purposes in key global jurisdictions. It is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its scheduling status, the implications of analogue legislation, and the necessary steps for compliant research. Furthermore, this document collates available pharmacological data and presents detailed experimental methodologies to support preclinical investigations into this substance.

Executive Summary: The Legal Status of 4-MeO-DMT

4-methoxy-N,N-dimethyltryptamine (4-MeO-DMT), also known as O-methylpsilocin, is a tryptamine derivative and a structural isomer of the well-known psychedelic 5-MeO-DMT.[1] Its legal status is often not explicitly defined in national drug laws, leading to a complex regulatory landscape governed by broader analogue or "catch-all" clauses. For researchers, this ambiguity necessitates a thorough, jurisdiction-specific legal assessment before commencing any scientific investigation.

Internationally, 4-MeO-DMT is not listed under the United Nations 1971 Convention on Psychotropic Substances.[2][3] However, this does not confer legality, as signatory nations implement the treaty through their own domestic legislation, which may include stringent controls on analogues of scheduled substances. In most developed nations, 4-MeO-DMT is treated as a controlled substance analogue, effectively placing it under the most restrictive research category.

The following diagram illustrates the logical workflow for determining the legal status of a research compound like 4-MeO-DMT.

References

The Enigmatic Psychedelic: A Technical Guide to the Natural Sources and Analogs of 4-Methoxy-DMT

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methoxy-N,N-dimethyltryptamine (4-MeO-DMT), also known as O-methylpsilocin, is a synthetic tryptamine and a structural analog of the psychedelic compound psilocin. Despite its relationship to naturally occurring psychedelics, there is currently no scientific evidence to suggest that 4-MeO-DMT is a natural product found in any plant, fungus, or animal species. This technical guide provides a comprehensive overview of the current knowledge surrounding 4-MeO-DMT, focusing on its synthetic origins, its known and potential synthetic analogs, and the pharmacological basis of its activity. This document summarizes quantitative data on receptor binding affinities, details probable synthetic methodologies, and illustrates the key signaling pathways involved in the action of 4-substituted tryptamines.

Natural Sources: An Absence of Evidence

Extensive literature reviews and database searches have failed to identify any natural sources of 4-methoxy-DMT. While its close structural relatives, such as psilocin (4-HO-DMT) and psilocybin (4-PO-DMT), are well-known constituents of various species of fungi, particularly those of the genus Psilocybe, the O-methylated counterpart, 4-MeO-DMT, has not been reported as a natural product. Alexander Shulgin, in his comprehensive work "TiHKAL (Tryptamines I Have Known and Loved)," categorizes 4-MeO-DMT as a synthetic compound and notes its relative obscurity and lack of human bioassays.[1] The absence of evidence for its natural occurrence suggests that 4-MeO-DMT is primarily a subject of synthetic chemistry research.

Synthetic Analogs of 4-Methoxy-DMT

The primary interest in 4-MeO-DMT lies in its relationship to psilocin and the potential for its analogs to exhibit unique pharmacological profiles. The most well-studied analog is 4-acetoxy-N,N-dimethyltryptamine (4-AcO-DMT), a synthetic prodrug of psilocin.

4-Acetoxy-N,N-dimethyltryptamine (4-AcO-DMT or Psilacetin)

4-AcO-DMT is the O-acetylated analog of psilocin and is readily synthesized.[2] In the body, it is believed to be deacetylated to psilocin, the primary psychoactive compound.[3][4][5] Subjective reports suggest that the effects of 4-AcO-DMT are very similar to those of psilocybin mushrooms, though some users report subtle differences in the experience.[2]

Other 4-Substituted Tryptamine Analogs

A variety of other 4-substituted tryptamines have been synthesized and studied to explore structure-activity relationships. These analogs often vary in the alkyl substitutions on the nitrogen atom of the ethylamine side chain.

Quantitative Data

The following tables summarize the available quantitative data for 4-MeO-DMT and its key analog, 4-AcO-DMT, focusing on receptor binding affinities and in vivo potency.

Table 1: Receptor Binding Affinities (Ki, nM) of 4-Methoxy-DMT

| Receptor | Ki (nM) | Reference |

| 5-HT1A | 235 | [6] |

| 5-HT2A | 68 - 1,300 | [6] |

| 5-HT2C | 340 | [6] |

Table 2: In Vivo Potency of 4-Substituted Tryptamine Analogs in Rodent Head-Twitch Response (HTR) Models

| Compound | ED50 (mg/kg) | Notes | Reference |

| 4-AcO-DMT | ~1.0 | Potency similar to psilocin, suggesting in vivo conversion. | [4] |

| Psilocin (4-HO-DMT) | ~1.0 | Active metabolite of psilocybin and 4-AcO-DMT. | [4] |

Experimental Protocols

Probable Synthesis of 4-Methoxy-DMT

Workflow Diagram: Probable Synthesis of 4-Methoxy-DMT

Caption: A probable three-stage synthetic workflow for 4-Methoxy-DMT.

Methodology:

-

Stage 1: Formation of 4-Methoxyindol-3-yl-glyoxylamide: 4-Methoxyindole is dissolved in an anhydrous solvent such as diethyl ether and cooled. Oxalyl chloride is added dropwise to form the intermediate indol-3-ylglyoxylyl chloride. Subsequently, anhydrous dimethylamine is introduced to the reaction mixture to form 4-methoxyindol-3-yl-N,N-dimethylglyoxylamide.

-

Stage 2: Reduction of the Glyoxylamide: The crude glyoxylamide is then reduced using a strong reducing agent, typically lithium aluminum hydride (LAH), in an anhydrous solvent like tetrahydrofuran (THF).

-

Stage 3: Isolation and Purification: Following the reduction, the reaction is carefully quenched, and the product, 4-methoxy-DMT, is extracted using an organic solvent. The final product can be purified by crystallization, often as a salt (e.g., fumarate or hydrochloride) to improve stability and handling.

In Vitro Receptor Binding Assay Protocol

Receptor binding affinities (Ki values) are typically determined using radioligand binding assays with cell membranes expressing the target receptor.

Workflow Diagram: Receptor Binding Assay

Caption: A typical workflow for an in vitro receptor binding assay.

Methodology:

-

Membrane Preparation: Cell lines (e.g., HEK293) are transfected to express the human serotonin receptor of interest (e.g., 5-HT2A). The cells are harvested, and the cell membranes are isolated by centrifugation.

-

Binding Assay: The cell membranes are incubated with a specific radioligand for the target receptor and varying concentrations of the test compound (4-MeO-DMT).

-

Separation: The reaction is terminated, and the bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data are used to generate competition curves, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Signaling Pathways

The psychoactive effects of 4-MeO-DMT and its analogs are primarily mediated by their agonist activity at serotonin receptors, particularly the 5-HT2A receptor.

Diagram: 5-HT2A Receptor Signaling Pathway

Caption: The canonical 5-HT2A receptor signaling pathway activated by tryptamines.

Activation of the 5-HT2A receptor by an agonist like 4-MeO-DMT leads to the coupling and activation of the Gq/11 G-protein. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[9] IP3 stimulates the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). These second messengers initiate a cascade of downstream signaling events that ultimately alter neuronal excitability, gene expression, and synaptic plasticity, contributing to the profound subjective effects of psychedelics. Recent research also suggests the involvement of other signaling pathways and the potential for "functional selectivity," where different agonists at the same receptor can preferentially activate distinct downstream pathways.[1][9] Furthermore, studies have indicated that intracellular 5-HT2A receptors may also play a role in the neuroplastic effects of some psychedelics.[10][11]

Conclusion

4-Methoxy-DMT remains a relatively unexplored synthetic tryptamine. The current body of scientific literature indicates a lack of evidence for its natural occurrence. Its primary significance lies in its structural relationship to psilocin and as a tool for probing the structure-activity relationships of 4-substituted tryptamines. Future research into 4-MeO-DMT and its analogs may provide valuable insights into the nuanced pharmacology of serotonin receptor agonists and could inform the design of novel therapeutics with tailored signaling properties for the treatment of various neuropsychiatric disorders. The detailed synthetic and analytical protocols provided in this guide are intended to facilitate such research endeavors.

References

- 1. Interaction of psychoactive tryptamines with biogenic amine transporters and serotonin receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-AcO-DMT - Wikipedia [en.wikipedia.org]

- 3. Pharmacologic Activity of Substituted Tryptamines at 5-Hydroxytryptamine (5-HT)2A Receptor (5-HT2AR), 5-HT2CR, 5-HT1AR, and Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Investigation of the Structure–Activity Relationships of Psilocybin Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 4-MeO-DMT - Wikipedia [en.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis and Characterization of 5-MeO-DMT Succinate for Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Beyond the 5-HT2A Receptor: Classic and Nonclassic Targets in Psychedelic Drug Action | Journal of Neuroscience [jneurosci.org]

- 11. Psychedelics promote neuroplasticity through the activation of intracellular 5-HT2A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Methoxy-DMT as a Positional Isomer of 5-MeO-DMT: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of 4-methoxy-N,N-dimethyltryptamine (4-methoxy-DMT) as a positional isomer of the well-characterized psychedelic compound 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT). We delve into a comparative examination of their chemical synthesis, pharmacological profiles, and in vivo effects. Quantitative data on receptor binding affinities and functional potencies are presented in structured tables to facilitate direct comparison. Detailed experimental methodologies for key assays are provided to ensure reproducibility and aid in future research design. Furthermore, this guide includes visualizations of the primary signaling pathways mediated by these compounds, offering a deeper understanding of their mechanisms of action at the molecular level. This document is intended to serve as a critical resource for researchers and professionals engaged in the study and development of tryptamine-based therapeutics.

Introduction

The therapeutic potential of psychedelic compounds has garnered significant interest within the scientific and medical communities. Among these, 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT) is a potent, naturally occurring psychedelic tryptamine known for its rapid onset and short duration of action.[1][2] Its primary psychoactive effects are attributed to its activity as a serotonin receptor agonist, with a notably high affinity for the 5-HT1A subtype.[1] The nuanced pharmacological profile of 5-MeO-DMT continues to be an area of active investigation for its potential applications in treating various psychiatric disorders.

This guide focuses on 4-methoxy-N,N-dimethyltryptamine (4-methoxy-DMT), a positional isomer of 5-MeO-DMT. As an isomer, 4-methoxy-DMT shares the same chemical formula but differs in the position of the methoxy group on the indole ring. This seemingly minor structural alteration can lead to significant differences in pharmacological activity, including receptor binding affinity, functional efficacy, and overall psychoactive profile. Understanding these structure-activity relationships is paramount for the rational design of novel therapeutics with optimized efficacy and safety profiles.

This document provides a detailed comparison of 4-methoxy-DMT and 5-MeO-DMT, covering their synthesis, in vitro pharmacology, and in vivo effects. By presenting quantitative data, experimental protocols, and signaling pathway diagrams, we aim to provide a thorough resource for researchers in the field of psychedelic science and drug development.

Chemical Synthesis

The synthesis of both 4-methoxy-DMT and 5-MeO-DMT can be achieved through established synthetic routes for tryptamines, most notably the Fischer indole synthesis and the Speeter-Anthony synthesis.

2.1. Fischer Indole Synthesis

The Fischer indole synthesis is a classic and versatile method for constructing the indole ring system from a phenylhydrazine and an aldehyde or ketone under acidic conditions.[3] This method has been successfully applied to the synthesis of various tryptamine analogues, including 5-MeO-DMT, in a continuous flow system which allows for rapid and clean production.[4]

-

General Workflow for Fischer Indole Synthesis:

-

Reaction of a substituted phenylhydrazine (e.g., 4-methoxyphenylhydrazine) with a suitable aldehyde or ketone (e.g., 4-(dimethylamino)butyraldehyde diethyl acetal) to form a phenylhydrazone.

-

Acid-catalyzed cyclization of the phenylhydrazone to form the indole ring.

-

Subsequent purification of the final tryptamine product.

-

2.2. Speeter-Anthony Tryptamine Synthesis

The Speeter-Anthony synthesis is another widely cited method for the preparation of N,N-disubstituted tryptamines.[5][6] This route has been utilized for the synthesis of 5-MeO-DMT and can be adapted for 4-methoxy-DMT.[5]

-

General Workflow for Speeter-Anthony Synthesis:

-

Reaction of a substituted indole (e.g., 4-methoxyindole or 5-methoxyindole) with oxalyl chloride to form an indolyl-3-glyoxylyl chloride.

-

Amidation of the glyoxylyl chloride with dimethylamine to yield the corresponding glyoxylamide.

-

Reduction of the glyoxylamide, typically with a hydride reducing agent like lithium aluminum hydride, to afford the final N,N-dimethyltryptamine.

-

In Vitro Pharmacology

The primary molecular targets of both 4-methoxy-DMT and 5-MeO-DMT are serotonin (5-HT) receptors. Their differing affinities and functional activities at these receptors are key to their distinct pharmacological profiles.

3.1. Receptor Binding Affinities

Radioligand binding assays are employed to determine the affinity of a compound for a specific receptor. This is typically expressed as the inhibition constant (Ki), where a lower Ki value indicates a higher binding affinity. The following tables summarize the reported Ki values for 4-methoxy-DMT and 5-MeO-DMT at various serotonin receptors.

Table 1: Receptor Binding Affinities (Ki, nM) of 4-Methoxy-DMT and 5-MeO-DMT

| Receptor | 4-Methoxy-DMT (Ki, nM) | 5-MeO-DMT (Ki, nM) | Reference(s) |

| 5-HT1A | 235 | 1.9 - 3 | [1][7] |

| 5-HT2A | 68 - 1,300 | 907 | [2][7] |

| 5-HT2C | 340 | - | [7] |

Data presented as a range where multiple values have been reported. A lower Ki value indicates higher affinity.

A notable difference between the two isomers is the significantly lower affinity of 4-methoxy-DMT for the 5-HT1A receptor compared to 5-MeO-DMT.[7] Both compounds exhibit affinity for the 5-HT2A receptor.

3.2. Functional Activity

Functional assays, such as calcium flux assays, are used to determine the efficacy of a compound at a receptor, i.e., its ability to activate the receptor and elicit a cellular response. This is often expressed as the half-maximal effective concentration (EC50), with a lower EC50 indicating greater potency.

While specific EC50 values for 4-methoxy-DMT are not as readily available in the literature, it is known to produce serotonergic psychedelic-like effects in animals, suggesting it acts as an agonist at 5-HT2A receptors.[7] 5-MeO-DMT is a known agonist at both 5-HT1A and 5-HT2A receptors.[1]

3.3. Signaling Pathways

The activation of 5-HT1A and 5-HT2A receptors by these tryptamines initiates distinct intracellular signaling cascades.

-

5-HT1A Receptor Signaling: The 5-HT1A receptor is a Gi/o-coupled receptor. Its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. It can also lead to the activation of G protein-coupled inwardly-rectifying potassium (GIRK) channels and the inhibition of voltage-gated Ca2+ channels.

-

5-HT2A Receptor Signaling: The 5-HT2A receptor is a Gq/11-coupled receptor. Its activation stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).

Below are diagrams illustrating these primary signaling pathways.

In Vivo Pharmacology

The in vivo effects of 4-methoxy-DMT and 5-MeO-DMT have been primarily studied in rodent models, utilizing behavioral assays such as the head-twitch response (HTR) and drug discrimination paradigms.

4.1. Head-Twitch Response (HTR)

The HTR in rodents is a rapid, side-to-side head movement that is considered a behavioral proxy for 5-HT2A receptor activation and is a hallmark of classic psychedelic compounds.[8] 5-MeO-DMT has been shown to induce a dose-dependent increase in HTR in mice.[9][10] While specific HTR data for 4-methoxy-DMT is less prevalent, its agonist activity at the 5-HT2A receptor suggests it would also elicit this response.

4.2. Drug Discrimination

Drug discrimination is a behavioral assay where animals are trained to recognize the subjective effects of a specific drug.[11] In rats trained to discriminate 5-MeO-DMT from saline, 4-methoxy-DMT has been shown to generalize to the 5-MeO-DMT cue, indicating that the animals perceive the subjective effects of 4-methoxy-DMT as being similar to those of 5-MeO-DMT.[12] However, 4-methoxy-DMT was found to be less potent than 5-MeO-DMT in this assay.[7][12]

Table 2: In Vivo Effects of 4-Methoxy-DMT and 5-MeO-DMT in Rodent Models

| Assay | Species | 4-Methoxy-DMT | 5-MeO-DMT | Reference(s) |

| Head-Twitch Response | Mouse | Expected to induce HTR | Induces a dose-dependent HTR | [7][9][10] |

| Drug Discrimination | Rat | Generalizes to 5-MeO-DMT cue (less potent) | Training drug | [7][12] |

Experimental Protocols

This section provides an overview of the methodologies for the key experiments cited in this guide.

5.1. Radioligand Binding Assay

This protocol describes a general procedure for determining the binding affinity of a test compound for a specific receptor using a radiolabeled ligand.

-

Objective: To determine the Ki of 4-methoxy-DMT and 5-MeO-DMT for serotonin receptors.

-

Materials:

-

Cell membranes expressing the target receptor (e.g., human recombinant 5-HT1A or 5-HT2A).

-

Radiolabeled ligand (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]ketanserin for 5-HT2A).

-

Test compounds (4-methoxy-DMT, 5-MeO-DMT).

-

Non-specific binding control (e.g., serotonin).

-

Assay buffer.

-

96-well filter plates.

-

Scintillation counter.

-

-

Procedure:

-

Prepare serial dilutions of the test compounds.

-

In a 96-well plate, add the cell membranes, radiolabeled ligand, and either buffer, a concentration of the test compound, or the non-specific binding control.

-

Incubate the plate to allow the binding to reach equilibrium.

-

Rapidly filter the contents of the wells and wash with cold assay buffer to separate bound from unbound radioligand.

-

Allow the filters to dry, then add scintillation fluid.

-

Measure the radioactivity in each well using a scintillation counter.

-

Calculate the specific binding at each concentration of the test compound and determine the IC50 (the concentration of test compound that inhibits 50% of specific binding).

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

-

5.2. Calcium Flux Assay

This protocol outlines a general method for measuring the functional activity of a compound at a Gq-coupled receptor, such as the 5-HT2A receptor, by detecting changes in intracellular calcium levels.

-

Objective: To determine the EC50 of 4-methoxy-DMT and 5-MeO-DMT at the 5-HT2A receptor.

-

Materials:

-

Cells expressing the 5-HT2A receptor.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-8).

-

Test compounds (4-methoxy-DMT, 5-MeO-DMT).

-

Assay buffer.

-

96- or 384-well microplate.

-

Fluorescence plate reader with kinetic reading capabilities.

-

-

Procedure:

-

Plate the cells in a microplate and allow them to adhere.

-

Load the cells with the calcium-sensitive dye.

-

Prepare serial dilutions of the test compounds.

-

Use a fluorescence plate reader to measure the baseline fluorescence.

-

Add the test compounds to the wells and immediately begin measuring the fluorescence intensity over time.

-

The increase in fluorescence corresponds to an increase in intracellular calcium.

-

Determine the maximum change in fluorescence for each concentration of the test compound.

-

Plot the response versus the log of the compound concentration to determine the EC50.

-

5.3. Head-Twitch Response (HTR) Assay

This protocol describes the procedure for assessing the psychedelic-like effects of a compound in mice by quantifying the head-twitch response.[9]

-

Objective: To determine the ability of 4-methoxy-DMT and 5-MeO-DMT to induce the HTR in mice.

-

Materials:

-

Male C57BL/6J mice.

-

Test compounds (4-methoxy-DMT, 5-MeO-DMT) dissolved in a suitable vehicle (e.g., saline).

-

Observation chambers.

-

Video recording equipment or a magnetometer-based detection system.

-

-

Procedure:

-

Acclimate the mice to the observation chambers.

-